Xanthoxylol
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Overview
Description
Xanthoxylol is a naturally occurring lignan, a type of phenylpropanoid-derived compound, found in various plant species, particularly in the genus Zanthoxylum. It is known for its diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties . The compound has garnered significant interest due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthoxylol can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents to isolate the compound from plant materials. Chemical synthesis of this compound involves the formation of a methylenedioxy bridge, a characteristic feature of this lignan .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from plant sources, particularly from the roots of Asarum sieboldii. The process involves drying and grinding the plant material, followed by solvent extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Xanthoxylol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides and amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized lignans, dihydro derivatives, and various substituted this compound compounds .
Scientific Research Applications
Xanthoxylol has a wide range of scientific research applications:
Mechanism of Action
Xanthoxylol exerts its effects through several mechanisms:
Cytotoxicity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Antimicrobial: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Comparison with Similar Compounds
Asarinin: A lignan found in the same plant species, exhibiting similar biological activities.
Pluviatilol: A related lignan with a similar structure but different biological activities.
Uniqueness of Xanthoxylol: this compound is unique due to its potent cytotoxicity against cancer cells and its broad-spectrum antimicrobial activity. Its distinct methylenedioxy bridge and specific substitution patterns contribute to its unique biological properties .
Properties
CAS No. |
54983-95-8 |
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Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[(3S,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20-/m1/s1 |
InChI Key |
VBIRCRCPHNUJAS-VPCNSNALSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@@H]([C@@H]3CO2)C4=CC5=C(C=C4)OCO5)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O |
melting_point |
140 - 142 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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